molecular formula C24H32O4 B1671311 Estradiol dipropionate CAS No. 113-38-2

Estradiol dipropionate

Cat. No. B1671311
CAS RN: 113-38-2
M. Wt: 384.5 g/mol
InChI Key: JQIYNMYZKRGDFK-RUFWAXPRSA-N
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Description

Estradiol dipropionate (EDP) is an estrogen medication that has been used in hormone therapy for menopausal symptoms and low estrogen levels in women, and in the treatment of gynecological disorders . It is an estrogen ester and a prodrug of estradiol in the body . Although widely used in the past, EDP has largely been discontinued and is mostly no longer available today .


Molecular Structure Analysis

Estradiol dipropionate has a molecular formula of C24H32O4 and a molar mass of 384.52 g/mol . It is an estradiol ester, meaning it is a prodrug of estradiol . Its structure includes a steroid structure with two propionate ester functional groups .


Chemical Reactions Analysis

Estradiol dipropionate interacts with acyl derivatives of carbocyclic alcohols of steroid structure with nitrogenous bases in the ion source of a “direct analysis in real time” (DART) mass spectrometer . The protonation of esters in the DART plasma is accompanied by the elimination of a corresponding acid .


Physical And Chemical Properties Analysis

Estradiol dipropionate is a white to almost white powder to crystal with a purity of more than 98.0% (GC). It has a melting point of 105.0 to 109.0 °C .

Scientific Research Applications

Hormonal and Metabolic Properties

Estradiol dipropionate, a synthetic ester of estradiol, is known for its vital role in maintaining fertility and secondary sexual characteristics in females. It primarily acts as a potent estrogen hormone produced by the ovaries. Besides its reproductive functions, estradiol dipropionate also exhibits mild anabolic and metabolic properties and influences blood coagulability (2020, Definitions).

Clinical Effectiveness for Menopausal Symptoms

A notable application of estradiol dipropionate is in the treatment of menopausal symptoms. It has been observed to be superior to other parenteral estrogens in this regard, offering symptom relief with less frequent treatments compared to alternatives like estrone (R. Greene, 1941, The Journal of Clinical Endocrinology and Metabolism).

Influence on Tubal Occlusion

In a study on rhesus monkeys, estradiol dipropionate was found to antagonize and even reverse tubal occlusion induced by quinacrine. This suggests a potential application in fertility treatments or contraception (B. Malaviya, H. Chandra, A. B. Kar, 1975, Contraception).

Skin and Aging

Estradiol dipropionate has been shown to increase hyaluronic acid content in the skin of aging mice, indicating its potential use in dermatology and anti-aging treatments (H. Sobel, R. Cohen, 1970, Steroids).

Effects on Fertility and Libido

In male rats, estradiol dipropionate impacts spermatogenesis and libido. Different doses showed varied effects, with higher doses causing spermatogenic arrest and inhibition of libido, pointing to its potential use in male fertility studies (J. N. Singh, B. S. Setty, S. R. Chowdhury, A. B. Kar, 1970, Contraception).

Impact on Thyroid Structure and Function

Chronic treatment with estradiol dipropionate in middle-aged female rats led to significant changes in thyroid structure and function, including decreased serum levels of T4 and T3. This suggests its relevance in endocrinological research, particularly regarding thyroid health and hormone therapy (B. Šošić-Jurjević et al., 2005, Hormone Research in Paediatrics).

Modulation of Pineal Gland Activity

Research on the pineal gland in bandicoot rats showed that estradiol dipropionate canhave both stimulatory and inhibitory effects. It inhibited hypertrophy in the pineal gland induced by ovariectomy and influenced the nuclear diameters of pinealocytes, indicating its potential role in neuroendocrinology and the study of pineal gland functions (A. Sahu, S. Chakraborty, 1986, Acta anatomica).

Brain Maturation and Seizure Responses

Estradiol dipropionate was found to induce precocious brain maturation in infant rats, as evidenced by earlier responses to electroshock seizures in treated animals. This suggests its potential for exploring the effects of hormones on brain development and function (L. Heim, P. Timiras, 1963, Endocrinology).

Biochemical Responses in Ovariectomized Monkeys

The study of estradiol dipropionate and progesterone on the biochemical constituents of the uterus and fallopian tube in ovariectomized rhesus monkeys showed significant changes. This research provides insights into the hormonal regulation of reproductive organs and may have implications in reproductive medicine (H. Chandra et al., 1971, Contraception).

Cognitive Function and Brain Enzyme Activity

Research on the effect of estradiol dipropionate on brain acetylcholinesterase activity and cognitive function in rats suggests that it can influence cognitive abilities and enzyme activity in various brain areas. These findings are significant for studying estrogen's role in brain function and cognitive health (Amitava Das et al., 2002, Canadian journal of physiology and pharmacology).

Meiotic Maturation of Mouse Oocytes

Estradiol dipropionate was found to suppress meiotic maturation of mouse oocytes and interact with nitric oxide donors. This highlights its importance in studies of oocyte development and fertility (T. Voznesenskaya, T. V. Blashkiv, 2005, Bulletin of Experimental Biology and Medicine).

Protein Synthesis in Sea Urchin Testicles

The impact of estradiol dipropionate on protein synthesis in sea urchin testicles was observed, indicating its potential use in marine biology and understanding of hormonal regulation in non-mammalian species (G. Varaksina, A. A. Varaksin, 2001, Russian Journal of Marine Biology).

Safety And Hazards

Estradiol dipropionate should be handled with care to avoid inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition . Side effects of estradiol dipropionate include breast tenderness, breast enlargement, nausea, headache, and fluid retention .

Future Directions

While Estradiol dipropionate has largely been discontinued and is mostly no longer available today, it appears to remain in use only in Japan, Macedonia, and Australia . There is ongoing research into the effects of Estradiol dipropionate on glucose uptake in L6 skeletal muscle cells , indicating potential future directions for this compound.

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNMYZKRGDFK-RUFWAXPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023000
Record name Estradiol dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol dipropionate

CAS RN

113-38-2
Record name Estradiol, dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol dipropionate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
M Noguchi, K Yoshioka, C Suzuki, S Arai… - … of Reproduction and …, 2010 - jstage.jst.go.jp
… The aims of this study were to determine whether a single treatment of estradiol dipropionate (EDP) could induce pseudopregnancy in gilts and to determine the effectiveness of PGF2α …
Number of citations: 17 www.jstage.jst.go.jp
AM Shearman, TH McGavack - American Journal of Obstetrics & …, 1953 - ajog.org
… Alpha-estradiol dipropionate in sesame oil and estradiol cyclopentylpropionate in sesame oil … cyclopentylpropionate than it did after the administration of alpha-estradiol dipropionate. …
Number of citations: 6 www.ajog.org
H Satoh, T Kajimura, CJ Chen, K Yamada… - Toxicologic …, 1997 - journals.sagepub.com
… progression of invasive tumors in the pituitary pars distalis due to estrogen, female Fischer 344 (F344) rats were treated subcutaneously with 5 mg/animal of estradiol dipropionate (ED) …
Number of citations: 22 journals.sagepub.com
C Kaur, HK Mangat - Andrologia, 1980 - Wiley Online Library
… The present studies were therefore, planned to investigate the effects of short-term treatment of high dose of a steroid, ovocyclin@*; estradiol dipropionate on biochemical composition …
Number of citations: 12 onlinelibrary.wiley.com
VR Pantić, MV Kosanović - General and Comparative Endocrinology, 1973 - Elsevier
Testes of roosters 3.5, 5.5, and 8 months old were examined after the administration of various doses of estradiol dipropionate (ED) to the embryo on day 11 of incubation, or to the …
Number of citations: 17 www.sciencedirect.com
G Tripathi - Journal of Experimental Zoology, 1984 - Wiley Online Library
… ) administration of estradiol dipropionate. Daily injection … estradiol dipropionate antagonized the effects of progesterone. The effects of the two female sex steroids (estradiol dipropionate …
Number of citations: 9 onlinelibrary.wiley.com
Y Hirayama, K Yoshioka, M Noguchi… - Animal Science …, 2019 - Wiley Online Library
We aimed to define whether embryo collection carried out after pseudopregnancy was of similar outcome and quality as after artificial abortion. To induce pseudopregnancy, 30 gilts or …
Number of citations: 6 onlinelibrary.wiley.com
Y Hirayama, K Misumi, K Yoshioka… - Animal Science …, 2021 - Wiley Online Library
A study was conducted to investigate whether ovulation in gilts could be synchronized for embryo collection by the administration of estradiol benzoate (EB) or estradiol dipropionate (…
Number of citations: 2 onlinelibrary.wiley.com
M Noguchi, T Ikedo, H Kawaguchi… - Journal of Reproduction …, 2016 - jstage.jst.go.jp
… We previously showed that a single administration of estradiol dipropionate (EDP) results in the manifestation of estradiol-17β effects that last for a longer period than estradiol benzoate …
Number of citations: 7 www.jstage.jst.go.jp
Y Yao, X Yang, J Shen, P Zhao - Pharmaceuticals, 2022 - mdpi.com
… In this study, we investigated the mechanism of Estradiol Dipropionate (EDP) on uptake of glucose in L6 skeletal muscle cells. In our study, we confirmed that EDP promoted uptake of …
Number of citations: 6 www.mdpi.com

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